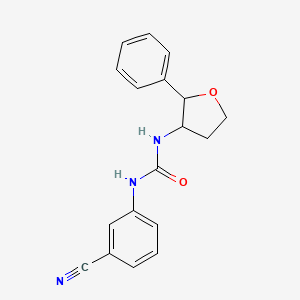![molecular formula C11H11F2N3OS B7585230 3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)
3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is commonly referred to as DFT, and it belongs to the class of triazole compounds. DFT has gained significant attention due to its unique chemical properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DFT is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. DFT has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
DFT has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal species. DFT has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DFT in lab experiments is its unique chemical properties, which make it a versatile compound for a range of applications. However, one of the limitations of using DFT is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DFT. One area of interest is the development of more efficient synthesis methods for DFT, which would allow for larger-scale production of the compound. Another area of interest is the investigation of DFT's potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of DFT and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of DFT involves the reaction of 3,4-difluorobenzyl chloride with sodium sulfinate in the presence of a base. The resulting intermediate is then reacted with 4-methyl-1,2,4-triazole to yield DFT. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
DFT has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. DFT has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
3-[1-(3,4-difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-7(8-3-4-9(12)10(13)5-8)18(17)11-15-14-6-16(11)2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHMYWGJYPPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)S(=O)C2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)


![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)





